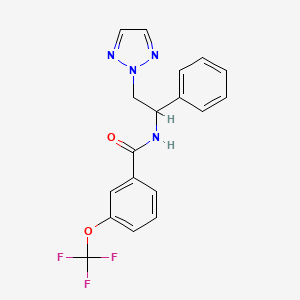

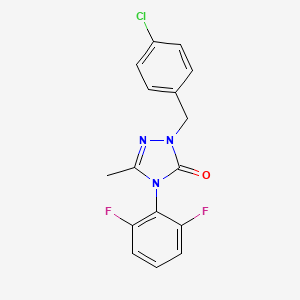

![molecular formula C27H25N3O5S2 B2555701 2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate CAS No. 941890-54-6](/img/structure/B2555701.png)

2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate" appears to be a complex molecule that may be related to the class of benzothiazole derivatives. While the specific compound is not directly mentioned in the provided papers, these papers do discuss related compounds which can provide insight into the general class of benzothiazole derivatives and their properties.

Synthesis Analysis

The electrochemical synthesis of disulfides related to the target compound has been explored. In one study, disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzenethiol were synthesized via electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole . This process involved electrogenerated p-quinonediimine participating in a Michael-type addition reaction with 2-SH-benzazoles, followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation to yield the disulfide compounds.

Molecular Structure Analysis

A related benzothiazole derivative, specifically a Mannich base, has been structurally analyzed. The compound 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione crystallizes in the monoclinic space group and features a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine . The dihedral angle between the benzothiazole and morpholine planes is significant, and the morpholine ring adopts a chair conformation. This information can be useful in predicting the conformational properties of the target compound.

Chemical Reactions Analysis

Although the specific chemical reactions of the target compound are not detailed in the provided papers, the synthesis paper suggests that benzothiazole derivatives can participate in Michael-type addition reactions and can form disulfide bonds through electrooxidative processes . These reactions are important for understanding the reactivity and potential applications of the target compound.

Physical and Chemical Properties Analysis

The papers do not directly provide information on the physical and chemical properties of the target compound. However, the structural analysis of a related Mannich base indicates that the molecular structure is stabilized by weak C–H···S hydrogen bonds, as well as C–H···π and π···π interactions . These interactions could influence the solubility, melting point, and overall stability of the target compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research on compounds structurally related to 2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate indicates potential applications in anticancer therapy. For instance, derivatives of benzothiazole and morpholine have been explored for their antiproliferative activities against various human cancer cell lines. A study by Teng Shao et al. (2014) found that certain compounds with a morpholino moiety exhibited significant inhibitory effects on the PI3K/AKT/mTOR pathway, a critical target in cancer therapy, leading to tumor growth inhibition in vivo (Shao et al., 2014).

Antimicrobial Agents

Molecules containing the morpholine structure have also been synthesized and evaluated for their antimicrobial properties. D. Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing the morpholine moiety, some of which displayed good to moderate antimicrobial activity (Sahin et al., 2012).

Synthetic Methodologies

Compounds with morpholine and benzothiazole components have been used in various synthetic methodologies, demonstrating the chemical versatility of these structures. An example includes the work by Yong Luo et al. (2015), where morpholin-4-amine was utilized in a copper(i) bromide-catalyzed reaction with sulfur dioxide, showcasing a method to synthesize benzo[b]thiophene 1,1-dioxides (Luo et al., 2015).

Electrochemical Synthesis

An electrochemical approach to synthesizing disulfides containing benzothiazole and morpholine units has been reported by R. Esmaili and D. Nematollahi (2013). This method involves the electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole, leading to novel disulfide compounds (Esmaili & Nematollahi, 2013).

Eigenschaften

IUPAC Name |

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5S2/c31-26(35-22-7-10-24-25(17-22)36-27(28-24)29-13-15-34-16-14-29)20-5-8-23(9-6-20)37(32,33)30-12-11-19-3-1-2-4-21(19)18-30/h1-10,17H,11-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPCJKJKCQDZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)N=C(S5)N6CCOCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Difluoromethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2555618.png)

![2-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2555620.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2555626.png)

![3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride](/img/structure/B2555628.png)

![1-[(3,4-Dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)pyrazole](/img/structure/B2555633.png)

![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2555639.png)